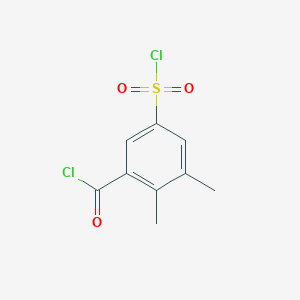
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is an organic compound that features both chlorosulfonyl and benzoyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride typically involves the chlorosulfonation of 2,3-dimethylbenzoic acid. The reaction is carried out by treating the acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure controls. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,3-dimethylbenzoic acid and sulfuric acid.
Reduction: The compound can be reduced to form 5-amino-2,3-dimethylbenzoyl chloride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents used in the reduction of the compound.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
2,3-Dimethylbenzoic Acid: Formed from hydrolysis.
Scientific Research Applications
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the chlorosulfonyl and benzoyl chloride groups, which increase the electrophilicity of the carbon atoms involved in the reactions .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in similar sulfonylation reactions.
3-(Chlorosulfonyl)benzoyl chloride: A structural isomer with similar reactivity but different physical properties.
Sulfuryl chloride: Used in chlorination and sulfonation reactions
Uniqueness
5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride is unique due to the presence of both chlorosulfonyl and benzoyl chloride groups, which provide a combination of reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
Molecular Formula |
C9H8Cl2O3S |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
5-chlorosulfonyl-2,3-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-7(15(11,13)14)4-8(6(5)2)9(10)12/h3-4H,1-2H3 |
InChI Key |
RBCAQWHVQXXXRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


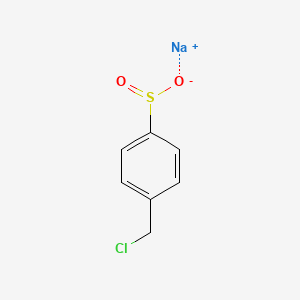

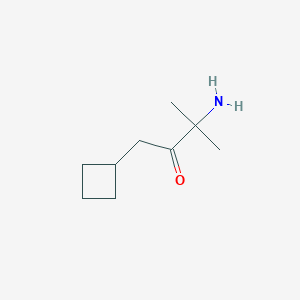
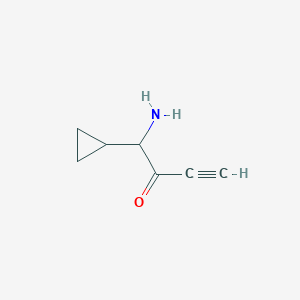



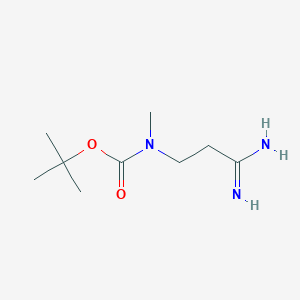
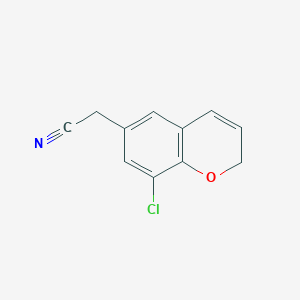
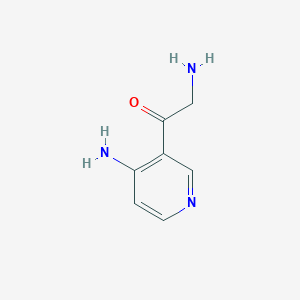
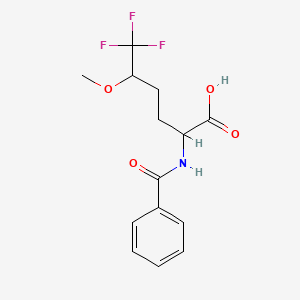
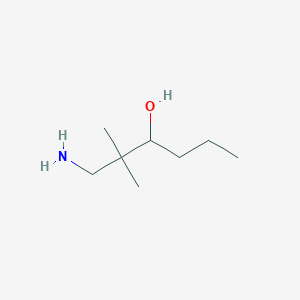
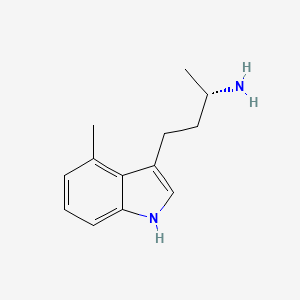
![3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanoic acid hydrochloride](/img/structure/B13170297.png)
